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Compound of Interest

Compound Name: 6-Methylamino-5-nitroquinoxaline

CAS No.: 149703-58-2

Cat. No.: B014945

Get Quote

Executive Summary
6-Methylamino-5-nitroquinoxaline (CAS: 149703-58-2) is a high-purity synthetic intermediate

critical to the development of quinoxaline-based pharmacology. While often conflated with its

downstream active derivatives—such as the AMPA/Kainate receptor antagonists NBQX and

CNQX—this compound serves a distinct role as a regioselective building block.

This guide validates the compound’s utility not as a direct receptor ligand, but as a structural

precursor essential for generating the tricyclic and dione-functionalized cores required for

glutamate receptor antagonism. We compare its physicochemical profile against active

pharmaceutical ingredients (APIs) and provide industrial-standard validation protocols for its

synthesis and purity analysis.

Part 1: Structural & Comparative Analysis
To understand the validation requirements of 6-Methylamino-5-nitroquinoxaline, one must

distinguish it from the biologically active antagonists it helps create. The table below contrasts

the intermediate with the final validated drugs.
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Table 1: Comparative Profile of Quinoxaline Derivatives

Feature
6-Methylamino-5-

nitroquinoxaline

NBQX (Active
Drug)

CNQX (Active
Drug)

Role

Synthesis

Intermediate /

Precursor

AMPA Receptor

Antagonist

AMPA/Kainate

Antagonist

CAS Number 149703-58-2 118876-58-7 115066-14-3

Core Structure
Quinoxaline ring

(Aromatic)

Quinoxaline-2,3-dione

(Dione)

Quinoxaline-2,3-dione

(Dione)

Key Substituents
5-Nitro, 6-

Methylamino
6-Nitro, 7-Sulfamoyl 6-Cyano, 7-Nitro

Pharmacology
Inactive (Lacks dione

pharmacophore)

High Affinity (

)

Moderate Affinity (

)

Solubility
Soluble in Methanol,

DMSO

Water soluble (as

disodium salt)
Soluble in DMSO

Validation Focus
Purity,

Regioselectivity, NMR

Binding Affinity,

Electrophysiology

Binding Affinity, Slice

Recording

Technical Insight: The biological activity of NBQX and CNQX is dependent on the 2,3-dione

moiety, which mimics the glutamate carboxyl groups. 6-Methylamino-5-nitroquinoxaline lacks

this feature, confirming its role as a scaffold rather than a ligand [1][2].

Part 2: Experimental Validation Protocols
For researchers utilizing CAS 149703-58-2, validation focuses on confirming structural identity

(regiochemistry of the nitro/amino groups) and purity prior to subsequent cyclization steps.
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Protocol A: Structural Identity Validation (NMR/MS)
Objective: To confirm the position of the methylamino group relative to the nitro group, ensuring

the correct isomer for downstream synthesis.

Materials:

Sample: ~10 mg 6-Methylamino-5-nitroquinoxaline.

Solvent: DMSO-d6 or CDCl3 (High purity).

Instrument: 500 MHz NMR Spectrometer.

Step-by-Step Methodology:

Solubilization: Dissolve 10 mg of the solid in 0.6 mL DMSO-d6. Ensure complete dissolution;

sonicate if necessary (melting point is 176-177°C, indicating a stable crystalline lattice) [3].

Acquisition:

1H-NMR: Scan range -2 to 14 ppm. Look for the diagnostic methyl doublet (coupling with

NH) around

2.9-3.1 ppm.

NOESY (Critical): Perform a 2D NOESY experiment to validate the proximity of the

methylamino proton to the quinoxaline ring protons (H-7/H-8). This rules out the 7-nitro

isomer.

Validation Criteria:

Purity: >98% by integration.

Shift Verification: The aromatic region must show distinct splitting patterns characteristic of

5,6-disubstitution (ortho-coupling) rather than 6,7-disubstitution.

Protocol B: Synthetic Utility (Conversion to Active Scaffold)
Objective: To validate the compound's reactivity in forming the active dione core.
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Workflow:

Reduction: The 5-nitro group is reduced (e.g., via

or

) to the diamine.

Cyclization: Reaction with oxalic acid or diethyl oxalate under reflux.

Outcome: Formation of the tricyclic or dione system.

Success Metric: Disappearance of the bright yellow nitro-compound color and precipitation

of the high-melting point dione (>300°C).

Part 3: Visualization of Validation Logic
Figure 1: Synthesis & Validation Pathway
This diagram illustrates the critical position of 6-Methylamino-5-nitroquinoxaline in the drug

development pipeline.
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Caption: Workflow demonstrating the validation checkpoint for CAS 149703-58-2 prior to its

conversion into biologically active quinoxaline-2,3-diones.
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Figure 2: Comparative Mechanism of Action (Absence vs. Presence)
Visualizing why the intermediate is pharmacologically inactive compared to the final drug.
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Caption: Structural comparison showing the necessity of the dione moiety (present in NBQX,

absent in the intermediate) for receptor binding.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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